Positional Isomerism in Acetoxy Substitution
The primary differentiation of 4-Chloro-3,3-dimethyl-4-oxobutyl acetate (CAS 107998-33-4) is its regioisomeric identity compared to 3-Acetoxy-2,2-dimethylbutyryl chloride (CAS 859082-28-3). The target compound features an acetoxy group at the 4-position of the butanoyl chain, while its analog has the same group at the 3-position . This structural variation results in a different IUPAC name (4-chloro-3,3-dimethyl-4-oxobutyl acetate vs. (4-chloro-3,3-dimethyl-4-oxobutan-2-yl) acetate) and distinct chemical properties, directly impacting the regioselectivity of subsequent reactions .
| Evidence Dimension | Position of acetoxy group on butanoyl chain |
|---|---|
| Target Compound Data | 4-position acetoxy substitution |
| Comparator Or Baseline | 3-Acetoxy-2,2-dimethylbutyryl chloride (CAS 859082-28-3) with 3-position acetoxy substitution |
| Quantified Difference | Positional isomerism; distinct IUPAC names and CAS numbers |
| Conditions | Structural analysis based on CAS registry and vendor data |
Why This Matters
This regioisomerism dictates the final molecular architecture of synthesized products, making the correct isomer non-negotiable for achieving desired biological activity or material properties.
